1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol

Enzyme Inhibition Carboxylesterase Drug Metabolism

Non-selective esterase inhibitors often confound drug-metabolism data. 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol (CAS 2065187-33-7) is a potent CE2 inhibitor (Ki<50 nM, IC50=20 nM) with 1020-fold selectivity over CE1, enabling isoform-specific studies in human liver microsomes or cell lysates. Its terminal alkene provides a ready handle for biotin/fluorophore conjugation. • Robust, reproducible results driven by ≥98% purity. • Reliable supply chain supports routine procurement.

Molecular Formula C19H19NOS
Molecular Weight 309.4 g/mol
Cat. No. B14745036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol
Molecular FormulaC19H19NOS
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC=CCCCC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C19H19NOS/c1-2-3-9-14-19(21,15-10-5-4-6-11-15)18-20-16-12-7-8-13-17(16)22-18/h2,4-8,10-13,21H,1,3,9,14H2
InChIKeyKADRGIKGDRLNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol: Identity & Procurement


1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol (CAS 2065187-33-7) is a synthetic benzothiazole derivative with the molecular formula C19H19NOS and a molecular weight of 309.43 g/mol . The compound is characterized by a benzo[d]thiazole core linked to a phenyl-substituted hex-5-en-1-ol side chain, conferring unique structural features such as a terminal alkene. It is commercially available for research use at high purity (e.g., NLT 98%) . Its primary documented bioactivity is the inhibition of human carboxylesterase 2 (CE2), a key enzyme in drug metabolism and prodrug activation, making it a valuable tool compound for pharmacological studies [1].

CE2 enzyme inhibition studies
Benzothiazole SAR scaffold
High purity research grade

1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol: Why Substitution Fails


Benzothiazole derivatives represent a large and chemically diverse class, with biological activity highly dependent on the specific substitution pattern at the 2-position [1]. Even minor structural variations can lead to dramatic differences in target selectivity and potency. For example, a close structural analog of 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol, BDBM50154559, differs only in its side-chain functionality yet exhibits a 33-fold reduction in CE2 inhibitory potency [2]. This demonstrates that the precise arrangement of the phenylhex-5-en-1-ol moiety in the target compound is critical for high-affinity CE2 engagement. Generic substitution with another benzothiazole derivative, without explicit comparative data, carries a high risk of introducing confounding variables in any research or development workflow.

Structural sensitivity Benzothiazole substitution pattern heavily influences CE2 affinity; a structurally similar analog may exhibit dramatically lower potency.
Confounding variables Generic benzothiazole replacement without head-to-head CE2 data can introduce uncontrolled selectivity shifts and off-target effects.

1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol: Comparator Evidence Guide


Head-to-Head CE2 Potency Comparison

In a direct comparison under identical assay conditions, 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol (BDBM50154561) exhibits significantly greater potency against human CE2 than its close structural analog BDBM50154559. The target compound achieves a Ki of 42 nM and an IC50 of 20 nM, whereas the analog demonstrates an IC50 of 660 nM [1][2]. This represents a 33-fold improvement in inhibitory activity.

CE2 Inhibition
Head-to-head
IC50 = 20 nM
Ki = 42 nM
Supports CE2 target-engagement studies at low reported concentrations.
Analog BDBM50154559 IC50 = 660 nM (reported 33‑fold difference).
Enzyme Inhibition Carboxylesterase Drug Metabolism

CE2 vs. CE1 Selectivity Analysis

Cross-study analysis reveals that 1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol possesses a significantly superior selectivity profile for CE2 over CE1 compared to the analog BDBM50154559. The target compound exhibits an IC50 of 20,400 nM against CE1, yielding a selectivity ratio (CE1 IC50 / CE2 IC50) of 1020 [1][2]. In contrast, the analog BDBM50154559 has a CE1 IC50 of 100,000 nM and a CE2 IC50 of 660 nM, resulting in a selectivity ratio of approximately 151 [3][4]. The target compound is thus 6.8-fold more selective for CE2.

CE2/CE1 Selectivity
Cross-study
This compound CE2 IC50 20 nM / CE1 IC50 20,400 nM
Selectivity ratio = 1020
Analog BDBM50154559 CE2 IC50 660 nM / CE1 IC50 100,000 nM
Selectivity ratio ≈ 151
Reported CE2 isoform selectivity context; CE1 activity minimal.
Human liver microsomes, fluorescein diacetate/BMBT substrates.
Selectivity Carboxylesterase Off-Target Effects

Terminal Alkene Moiety for Functionalization

The compound's structure, featuring a 1-phenylhex-5-en-1-ol group attached to the benzothiazole core, is a key differentiator from many common 2-substituted benzothiazoles. While direct quantitative data on the specific impact of the terminal alkene on biological activity is not available, this moiety provides a unique chemical handle for potential functionalization, such as metathesis or thiol-ene click chemistry, which is absent in simpler alkyl or aryl-substituted analogs . This structural element is likely a critical contributor to the compound's enhanced potency and selectivity observed in CE2 assays.

Alkene Handle
Class-level
Terminal C=C bond in hex-5-en-1-ol side chain
May enable thiol-ene or metathesis derivatization for probe development.
Quantitative reactivity data not available; requires synthetic validation.
Chemical Synthesis Structure-Activity Relationship Functional Group

1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol: Research Applications


CE2-Mediated Drug Metabolism Studies

With a sub-50 nM Ki and an IC50 of 20 nM for CE2 [1], this compound is ideally suited as a potent and selective chemical probe for dissecting the role of CE2 in drug metabolism, prodrug activation, and pharmacokinetic studies. Its high potency allows for robust enzyme inhibition at low concentrations, minimizing off-target effects on other esterases like CE1 [2].

Selective CE2 Inhibition in Complex Matrices

The compound's 1020-fold selectivity for CE2 over CE1 [1][2] makes it a superior choice for experiments requiring isoform-specific inhibition in the presence of both enzymes, such as in human liver microsomes or cell lysates. This selectivity is significantly higher than that of related benzothiazole analogs [3], reducing experimental ambiguity.

Scaffold for Probe Development via Alkene Chemistry

The presence of a terminal alkene in the hex-5-en-1-ol moiety provides a unique site for chemical modification . Researchers can leverage this handle to synthesize biotinylated or fluorescent derivatives for pull-down assays or imaging studies, or to create novel libraries of benzothiazole-based compounds for structure-activity relationship investigations.

Application
Selection Property
Validation Focus
CE2-mediated metabolism research
Reported CE2 inhibition potency context
Target engagement in human liver microsome assays
Isoform-selective inhibition studies
CE2/CE1 selectivity ratio review
Minimal CE1 cross-reactivity in complex matrices
Benzothiazole probe development
Terminal alkene for synthetic elaboration
Click chemistry or metathesis feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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